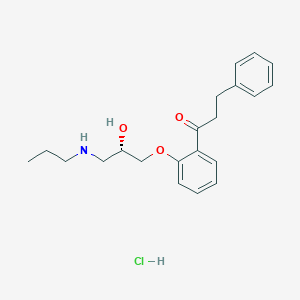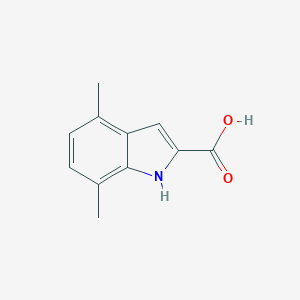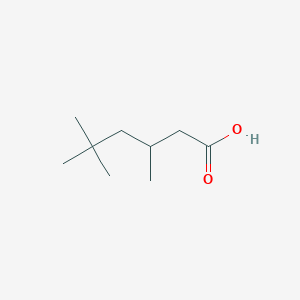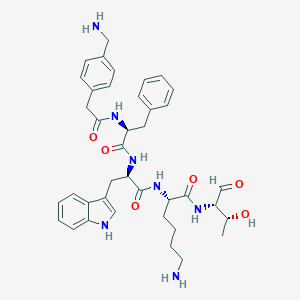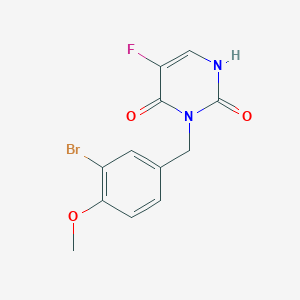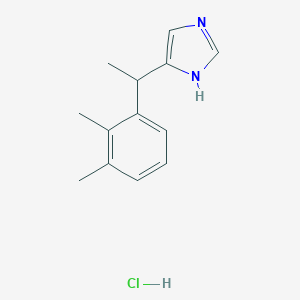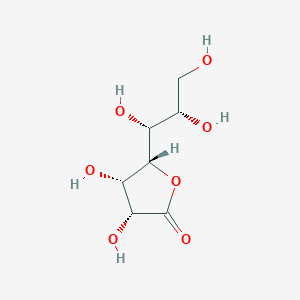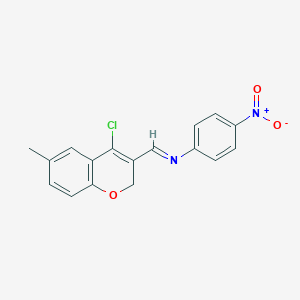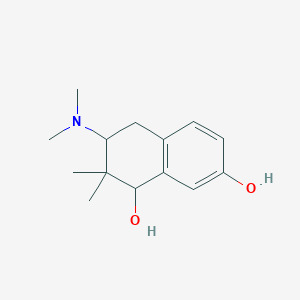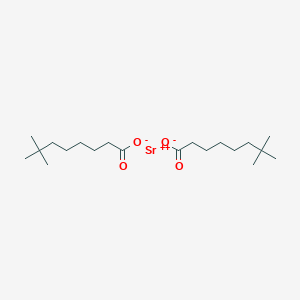
Strontium bis(7,7-dimethyloctanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of strontium bis(7,7-dimethyloctanoate) typically involves the reaction of strontium salts with 7,7-dimethyloctanoic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the bis(7,7-dimethyloctanoate) complex. Industrial production methods may involve the use of strontium carbonate or strontium hydroxide as starting materials, which are reacted with 7,7-dimethyloctanoic acid under specific temperature and pH conditions to yield the desired product .
Chemical Reactions Analysis
Strontium bis(7,7-dimethyloctanoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of strontium bis(7,7-dimethyloctanoate) to strontium metal or other reduced forms.
Substitution: Substitution reactions can occur where the 7,7-dimethyloctanoate ligands are replaced by other ligands, leading to the formation of different strontium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Strontium bis(7,7-dimethyloctanoate) has diverse applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: The compound’s similarity to calcium makes it useful in studies related to bone metabolism and regeneration.
Mechanism of Action
The mechanism of action of strontium bis(7,7-dimethyloctanoate) involves its interaction with bone cells. Strontium ions can replace calcium ions in the bone matrix, leading to increased bone density and strength. The compound stimulates osteoblast activity (bone-forming cells) and inhibits osteoclast activity (bone-resorbing cells), resulting in a net increase in bone formation. This dual action makes it effective in treating conditions like osteoporosis .
Comparison with Similar Compounds
Strontium bis(7,7-dimethyloctanoate) can be compared with other strontium compounds such as:
Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action but different chemical structure.
Strontium carbonate: Commonly used in pyrotechnics and ceramics, it does not have the same biological activity as strontium bis(7,7-dimethyloctanoate).
Strontium chloride: Used in toothpaste for sensitive teeth, it has different applications compared to strontium bis(7,7-dimethyloctanoate).
The uniqueness of strontium bis(7,7-dimethyloctanoate) lies in its specific structure, which allows it to be used in both biological and industrial applications .
Properties
CAS No. |
106705-37-7 |
|---|---|
Molecular Formula |
C20H38O4Sr |
Molecular Weight |
430.1 g/mol |
IUPAC Name |
strontium;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Sr/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
MSSYHQSQAUGPKH-UHFFFAOYSA-L |
SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sr+2] |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
